4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine is a heterocyclic compound that contains both bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of 4-bromoaniline, which undergoes diazotization followed by reduction to form 4-bromophenylhydrazine . This intermediate is then condensed with ethyl pyruvate and cyclized to form the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function . The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine is unique due to the presence of both bromine and iodine atoms, which can form specific interactions with biological targets. This dual halogenation can enhance its biological activity and specificity compared to similar compounds .
Properties
Molecular Formula |
C10H9BrIN3 |
---|---|
Molecular Weight |
378.01 g/mol |
IUPAC Name |
4-bromo-1-[(4-iodophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9BrIN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14) |
InChI Key |
XMJQXBQKPMNFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)I |
Origin of Product |
United States |
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